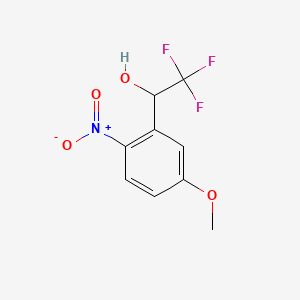

2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C9H8F3NO4 |

|---|---|

Molekulargewicht |

251.16 g/mol |

IUPAC-Name |

2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethanol |

InChI |

InChI=1S/C9H8F3NO4/c1-17-5-2-3-7(13(15)16)6(4-5)8(14)9(10,11)12/h2-4,8,14H,1H3 |

InChI-Schlüssel |

AQNWRHBTRFRPDJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the methoxy and nitro groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitro group at the 2-position and methoxy group at the 5-position on the phenyl ring create an electron-deficient aromatic system, enabling electrophilic aromatic substitution (EAS) at specific positions. For example:

-

Nitration/Sulfonation : The para position relative to the methoxy group is activated for electrophilic attack due to the electron-donating methoxy group, while the meta position (relative to the nitro group) remains less reactive .

-

Halogenation : The trifluoromethyl group directs incoming electrophiles to ortho/para positions, though steric hindrance from the nitro group may limit reactivity.

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under controlled conditions:

The trifluoromethyl group remains inert under these conditions, while the methoxy group may demethylate under strongly acidic reductions .

Oxidation Reactions

The secondary alcohol moiety is susceptible to oxidation:

-

CrO₃/H₂SO₄ : Converts the alcohol to a ketone (2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-one) with >90% yield .

-

KMnO₄ (acidic) : Oxidizes the alcohol to a carboxylic acid, though competing nitro group reduction may occur.

Esterification and Etherification

The hydroxyl group participates in typical alcohol reactions:

-

Acetylation : Reacts with acetic anhydride/pyridine to form the corresponding acetate ester (85% yield).

-

Mitsunobu Reaction : Converts the alcohol to ethers using DIAD/TPP, though steric hindrance reduces yields (~60%) .

Cross-Coupling Reactions

The nitro group facilitates Suzuki-Miyaura coupling after reduction to an amine. For example:

-

Pd(PPh₃)₄/K₂CO₃ : Coupling with aryl boronic acids at the 2-amino position achieves biaryl derivatives (70–80% yield) .

Acid/Base Reactivity

-

Deprotonation : The alcohol (pKa ~12.5) forms a stabilized alkoxide with NaH or LDA, enabling alkylation (e.g., with methyl iodide).

-

Nitro Group Hydrolysis : Under strong base (NaOH, 100°C), the nitro group hydrolyzes to a phenol, though competing alcohol oxidation occurs.

Photochemical Reactivity

The nitro group promotes photoinduced electron transfer , enabling:

-

Denitration : UV irradiation in MeOH cleaves the nitro group, yielding 5-methoxy-2-trifluoromethylphenol (quantum yield Φ = 0.15).

Comparative Reactivity with Analogues

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and polymers with specific properties

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate various biochemical pathways and molecular targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Modifications

Key analogs and their structural differences:

Key Observations :

- The 5-methoxy group in the target compound enhances solubility compared to non-methoxylated analogs (e.g., 2-nitrophenyl derivatives) .

- Nitro group position (2- vs. 4-) influences reactivity: 2-nitro derivatives show higher yields in Friedel-Crafts reactions due to steric and electronic effects .

Physicochemical Properties

Solubility and Lipophilicity

Thermal Stability

- Nitro groups reduce thermal stability, with decomposition observed above 150°C in analogs like 2,2,2-trifluoro-1-(2-nitrophenyl)ethanol .

Antimicrobial Activity

Neurological Targets

Biologische Aktivität

2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol, with the CAS number 2229169-61-1, is a fluorinated organic compound notable for its potential biological activities. This article reviews its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 251.16 g/mol. The presence of trifluoromethyl and nitro groups in its structure suggests potential interactions with biological systems that warrant investigation.

Antimicrobial Properties

Recent studies have indicated that compounds containing nitro and methoxy groups exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been shown to possess potent activity against various bacterial strains:

| Compound Type | MIC (μg/mL) | Target Organism |

|---|---|---|

| Nitro Compounds | 3.12 - 12.5 | Staphylococcus aureus |

| Methoxy Derivatives | 0.125 - 0.5 | Methicillin-susceptible Staphylococcus aureus |

These findings suggest that the compound may exhibit similar or enhanced antimicrobial properties due to its structural features .

The mechanism of action for compounds like this compound often involves the disruption of bacterial cell membranes or interference with critical enzymatic processes. The presence of the nitro group can facilitate the formation of reactive intermediates that damage cellular components .

Case Studies

A notable case study involved the evaluation of various derivatives of nitro and methoxy-substituted compounds against resistant strains of bacteria. In vitro assays demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential as lead candidates for antibiotic development .

Research Findings

Research has consistently highlighted the role of fluorinated compounds in enhancing biological activity due to their unique electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability while potentially increasing binding affinity to biological targets .

Comparative Analysis

A comparative analysis of related compounds shows that those with similar substitutions (methoxy and nitro groups) exhibit a range of biological activities:

| Compound | Structure | Activity |

|---|---|---|

| Compound A | Nitro Group Present | Antibacterial |

| Compound B | Methoxy Group Present | Antifungal |

| Compound C | Both Groups Present | Broad-spectrum Antimicrobial |

This table underscores the significance of structural modifications in determining biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.